L-Leucic acid

Descripción general

Descripción

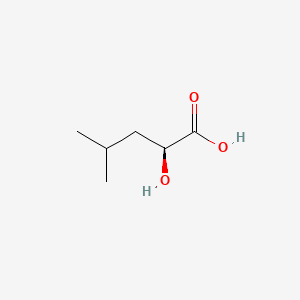

(S)-2-hydroxy-4-methylpentanoic acid is the (S)-enantiomer of 2-hydroxy-4-methylpentanoic acid. Derived from the metabolism of the branched-chain amino acids, it belongs to the 2-hydroxycarboxylic acid group of amino acid metabolites. It is a 2-hydroxy-4-methylvaleric acid and a (2S)-2-hydroxy monocarboxylic acid. It is an enantiomer of a (R)-2-hydroxy-4-methylpentanoic acid.

L-Leucic acid is a natural product found in Brassica napus and Aeromonas veronii with data available.

Mecanismo De Acción

L-Leucic acid, also known as (S)-2-hydroxy-4-methylpentanoic acid, is a metabolite of the branched-chain amino acid leucine . This compound has been studied for its various biological effects, including its role in muscle recovery and its antibacterial properties .

Target of Action

This compound primarily targets skeletal muscle cells and certain bacteria. In muscle cells, it has been shown to improve muscle recovery after immobilization-induced atrophy . In bacteria, it has demonstrated antibacterial efficacy against some important bacteria associated with food quality and safety .

Mode of Action

In muscle cells, this compound appears to maintain an increased rate of protein synthesis, which aids in muscle recovery . In bacteria, this compound exerts its activity via penetration of the bacterial cell membranes, causing depolarization, rupture of membranes, subsequent leakage of cellular contents, and ultimately, cell death .

Biochemical Pathways

This compound is a product of the leucine degradation pathway . It is involved in the regulation of protein synthesis via the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in cell growth and metabolism.

Result of Action

The result of this compound’s action depends on the target. In muscle cells, it helps improve muscle recovery after immobilization-induced atrophy by maintaining an increased rate of protein synthesis . In bacteria, it causes cell death, making it a potential antibacterial agent against food spoilage and food-borne pathogenic bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of food preservation, the effectiveness of this compound as an antibacterial agent may depend on factors such as pH, temperature, and the presence of other compounds

Análisis Bioquímico

Biochemical Properties

L-Leucic acid interacts with various enzymes, proteins, and other biomolecules. It is known to increase protein synthesis through the activation of the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . This interaction plays a crucial role in regulating cell growth and metabolism .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation . This provides energy for protein synthesis while inhibiting protein degradation . The compound also affects cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It activates the mTOR signaling pathway, which is central to its role in increasing protein synthesis . The activation of mTORC1 by this compound is a consequence of two successive events: the cellular uptake by L-type amino acid transporter 1 (LAT1) and the activation of mTORC1 following the transport .

Metabolic Pathways

This compound is involved in several metabolic pathways. Approximately 80% of Leucine, from which this compound is derived, is normally used for protein synthesis, while the remainder is converted to α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB) in skeletal muscle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve the L-type amino acid transporter 1 (LAT1), which is responsible for leucine uptake in cells . The activation of mTORC1 by this compound is a consequence of cellular uptake by LAT1 and the subsequent activation of mTORC1 .

Subcellular Localization

Given its role in activating the mTOR signaling pathway, it can be inferred that it may be localized in areas where this pathway is active .

Actividad Biológica

L-Leucic acid, a branched-chain amino acid derivative, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the diverse biological activities associated with this compound, supported by recent research findings and case studies.

Overview of this compound

This compound is a metabolite derived from the amino acid leucine. It plays a crucial role in various metabolic pathways and has been studied for its potential health benefits, including its effects on muscle growth, fat loss, and overall metabolic health.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, cyclodepsipeptides containing leucic acid have demonstrated significant cytotoxicity against various microbial strains. A study revealed that certain leucic acid-containing compounds exhibited notable inhibitory effects against Staphylococcus aureus and Saccharomyces cerevisiae, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Efficacy of Leucic Acid Derivatives

| Compound | Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Cyclo-(L-Leu-L-Leu-D-Leu) | S. aureus | 15 | |

| Cyclo-(L-Ile-L-Leu-L-Leu) | S. cerevisiae | 12 | |

| Enniatin B | C. albicans | 14 |

Cytotoxic and Antitumor Activity

This compound has also been investigated for its cytotoxic effects against cancer cell lines. Research indicates that compounds derived from this compound can disrupt cellular processes in cancer cells, leading to apoptosis. For example, a study identified that certain lipopeptides derived from cyanobacteria exhibited potent cytotoxicity against human lung cancer cells (H-460), showcasing IC50 values as low as 41 nM .

Table 2: Cytotoxic Effects of this compound Derivatives on Cancer Cell Lines

Case Study 1: Cancer Biomarkers

A prospective study analyzed plasma metabolites, including this compound, in relation to breast and colorectal cancer risk. While the addition of metabolites did not significantly enhance predictive performance for breast cancer, it improved the prediction model for colorectal cancer, suggesting that this compound may play a role in metabolic changes associated with cancer development .

Case Study 2: Liver Cancer Risk Assessment

Another study focused on metabolite profiles associated with liver cancer risk, identifying this compound among other metabolites as significant in differentiating between patients with hepatitis C virus (HCV) and those developing hepatocellular carcinoma (HCC). This indicates its potential utility as a biomarker in early cancer detection .

Aplicaciones Científicas De Investigación

Nutritional Applications

Protein Metabolism Modulation

L-Leucic acid is recognized for its role in modulating protein metabolism, making it significant in sports nutrition and muscle recovery products. It aids in muscle protein synthesis and recovery post-exercise, which is vital for athletes and bodybuilders. Studies have shown that this compound can enhance muscle repair and growth by activating the mTOR pathway, a critical regulator of cell growth and metabolism .

Dietary Supplements

Due to its beneficial effects on muscle health, this compound is commonly included in dietary supplements aimed at enhancing athletic performance. Its incorporation into formulations is often analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure quality and efficacy .

Pharmaceutical Applications

Bioactive Compound Synthesis

this compound serves as a key intermediate in the synthesis of various bioactive compounds used in pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and neuroprotective properties. Research indicates that this compound may play a role in reducing oxidative stress and inflammation in various biological systems .

Clinical Research

Clinical studies have investigated the effects of this compound on metabolic disorders, particularly its impact on insulin sensitivity and glucose metabolism. For instance, research on diabetic animal models demonstrated that this compound supplementation improved hyperglycemia and insulin sensitivity . This suggests potential applications in treating metabolic syndrome and type 2 diabetes.

Biotechnological Applications

Cell Culture Media

Recent studies have highlighted the use of lactoyl derivatives of leucine, including this compound, as bioavailable alternatives for amino acids in cell culture media. These derivatives have shown improved solubility and bioavailability in Chinese hamster ovary (CHO) cells, facilitating higher yields of recombinant proteins . This application is crucial for biopharmaceutical production where high concentrations of amino acids are required.

Antimicrobial Properties

this compound has been studied for its antimicrobial properties against various pathogens. Its effectiveness as an antibacterial agent makes it a candidate for developing new antimicrobial therapies. Research indicates that this compound can inhibit the growth of specific bacterial strains, contributing to its potential use in pharmaceutical formulations aimed at treating infections .

Case Studies

Propiedades

IUPAC Name |

(2S)-2-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRFTAZAXQPQHI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884643 | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxyisocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13748-90-8 | |

| Record name | L-Leucic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13748-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucic acid, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013748908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B33FPI2OZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxyisocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

78 - 80 °C | |

| Record name | Hydroxyisocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of L-leucic acid in the structure of cryptophycins?

A1: this compound constitutes unit D, one of the four building blocks of cryptophycins [, ]. These molecules are cyclic depsipeptides, meaning they contain both amide and ester bonds within their ring structure. This compound contributes to this structure through its carboxylic acid group forming an ester linkage.

Q2: How does the stereochemistry of this compound impact cryptophycin activity?

A2: While the provided research doesn't directly investigate modifications to the this compound portion, it highlights the importance of stereochemistry in cryptophycin activity. The total synthesis of cryptophycins C and D revealed that the α-amino acid unit must be in the D-configuration for potent activity []. This suggests that altering the stereochemistry of other units, including this compound, could significantly impact the overall conformation and thus the biological activity of cryptophycins.

Q3: Does the presence of this compound influence the synthesis of cryptophycins?

A4: The total synthesis of cryptophycins C and D employed a convergent approach, coupling pre-assembled units []. While the research doesn't specify challenges directly related to this compound incorporation, it highlights the importance of stereochemical control during the coupling and cyclization steps to obtain the desired biologically active configuration.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.